molecular formula C15H13NO4 B8405201 3-(4-Carboxybenzyloxy)benzamide

3-(4-Carboxybenzyloxy)benzamide

Cat. No. B8405201
M. Wt: 271.27 g/mol
InChI Key: XSOICNDLWPQFGW-UHFFFAOYSA-N
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Patent
US06316455B1

Procedure details

To 3-(4-carboxymethylbenzyloxy)benzamide (Compound NU1041) (0.03 g; 0.1 mmol) was added methanol (3 ml) and aqueous sodium hydroxide (1M; 3 ml). This was warmed to 40° C., and the reaction monitored. Upon the disappearance of the starting material the solution was acidified (aqueous HCl dropwise), and extracted into ethyl acetate (3×30 ml). The organics were pooled, dried over magnesium sulphate, and the solvent removed under reduced pressure. This yielded a white crystalline solid.
Name
3-(4-carboxymethylbenzyloxy)benzamide
Quantity
0.03 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([CH2:4][C:5]1[CH:21]=[CH:20][C:8]([CH2:9][O:10][C:11]2[CH:12]=[C:13]([CH:17]=[CH:18][CH:19]=2)[C:14]([NH2:16])=[O:15])=[CH:7][CH:6]=1)(O)=O.[OH-:22].[Na+].Cl.C[OH:26]>>[C:4]([C:5]1[CH:21]=[CH:20][C:8]([CH2:9][O:10][C:11]2[CH:12]=[C:13]([CH:17]=[CH:18][CH:19]=2)[C:14]([NH2:16])=[O:15])=[CH:7][CH:6]=1)([OH:26])=[O:22] |f:1.2|

Inputs

Step One
Name
3-(4-carboxymethylbenzyloxy)benzamide
Quantity
0.03 g
Type
reactant
Smiles
C(=O)(O)CC1=CC=C(COC=2C=C(C(=O)N)C=CC2)C=C1
Name
Quantity
3 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
3 mL
Type
reactant
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted into ethyl acetate (3×30 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulphate
CUSTOM
Type
CUSTOM
Details
the solvent removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
This yielded a white crystalline solid

Outcomes

Product
Name
Type
Smiles
C(=O)(O)C1=CC=C(COC=2C=C(C(=O)N)C=CC2)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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